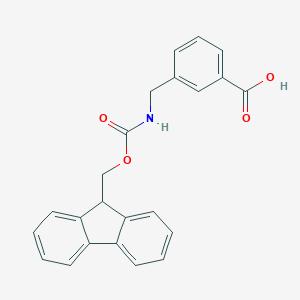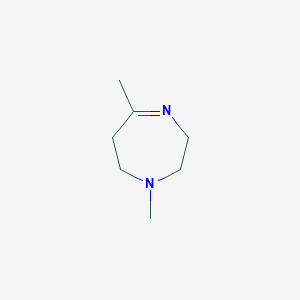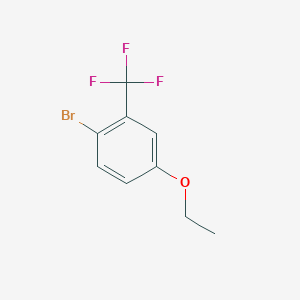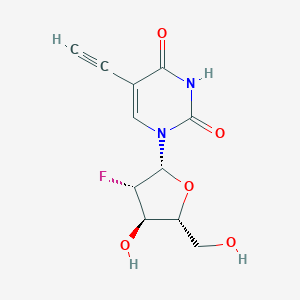
1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione
Übersicht
Beschreibung
“1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” is a compound with the CAS Number: 69123-94-0 . It has been used in trials studying the treatment of Small Intestine Lymphoma, Stage IV Mantle Cell Lymphoma, Waldenström Macroglobulinemia, Splenic Marginal Zone Lymphoma, and Recurrent Mantle Cell Lymphoma, among others .
Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2O5 . The IUPAC name is 1- [ (2 R ,3 S ,4 R ,5 R )-3-fluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione . The InChI code is 1S/C9H11FN2O5/c10-6-7 (15)4 (3-13)17-8 (6)12-2-1-5 (14)11-9 (12)16/h1-2,4,6-8,13,15H,3H2, (H,11,14,16)/t4-,6+,7-,8-/m1/s1 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 246.19 g/mol . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound is a nucleoside antimetabolite/analog and has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies . Its anticancer mechanisms are believed to involve:
Diagnostic Imaging
The compound’s analogs have been used to label cells and track DNA synthesis, which can be particularly useful in diagnostic imaging to monitor cell proliferation and disease progression .
Cardiovascular Research
While specific applications in cardiovascular research for this compound are not detailed, related nucleoside analogs have been used to study cardiovascular diseases due to their effects on cellular metabolism and apoptosis .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as (2’s)-2’-deoxy-2’-fluoro-5-ethynyluridine, is Thymidylate Synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .
Mode of Action
This compound is a thymidine analog. In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil monophosphate (FAUMP), by thymidine kinase . It is then methylated in the 5-position by thymidylate synthase to form the product, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP) . This process inhibits the action of thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The compound affects the DNA synthesis pathway by inhibiting the action of thymidylate synthase . This disruption in the DNA synthesis pathway leads to the inability of the cell to replicate its DNA, which is a critical step in cell division. As a result, the cell cycle is halted, leading to cell death .
Pharmacokinetics
It is known to beCNS penetrant , indicating that it can cross the blood-brain barrier and exert its effects in the central nervous system . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation , particularly in cells with high thymidylate synthase activity . This makes it a potential candidate for the treatment of certain types of cancer .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGMPUOCRQFRV-IBCQBUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914829 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione | |
CAS RN |
95740-26-4 | |
| Record name | 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does F-ara-EdU enable DNA labeling, and what are its downstream effects within a cell?
A1: F-ara-EdU is metabolically incorporated into newly synthesized DNA strands during replication. [, ] The ethynyl group in its structure serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). This reaction enables the attachment of fluorescent azides to the incorporated F-ara-EdU, thereby allowing visualization and tracking of newly synthesized DNA. [, ] Importantly, unlike other commonly used labels like BrdU or EdU, F-ara-EdU exhibits minimal toxicity and does not significantly perturb cell cycle progression or induce DNA instability. [, ]
Q2: What makes F-ara-EdU advantageous over traditional DNA labeling methods like BrdU for long-term in vivo studies?
A2: F-ara-EdU offers several advantages, particularly in studies requiring prolonged observation of labeled cells. Firstly, it exhibits lower toxicity compared to BrdU and EdU. [, ] This allows researchers to track labeled cells for extended periods without significant cell death or detrimental effects on development, as demonstrated in zebrafish embryo studies. [] Secondly, F-ara-EdU doesn't cause cell cycle arrest, unlike BrdU, making it a more reliable tool for tracking cell proliferation and lineage tracing experiments. []
Q3: Can you elaborate on specific research applications of F-ara-EdU highlighted in the provided scientific papers?
A3: The papers demonstrate F-ara-EdU's utility in several research applications:
- Tracking DNA template strands: Researchers used F-ara-EdU in zebrafish to track the distribution of older DNA strands during cell division. This helped disprove the hypothesis of asymmetric template strand segregation in stem cell niches. []
- Identifying quiescent cells: Using a pulse-chase experiment with F-ara-EdU followed by BrdU labeling, researchers identified populations of slow-cycling or quiescent cells within zebrafish larvae that had incorporated only F-ara-EdU during the initial pulse. []
- Super-resolution imaging: F-ara-EdU, in conjunction with click chemistry and fluorescent probes, is suitable for super-resolution microscopy techniques like structured illumination microscopy (SIM), allowing detailed visualization of chromosome territories and chromatin domains. [, ]
Q4: Are there any limitations to using F-ara-EdU for DNA labeling?
A4: While advantageous, F-ara-EdU might have limitations:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



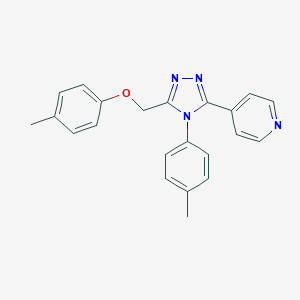
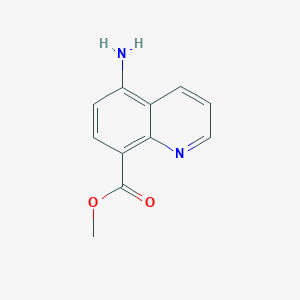
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
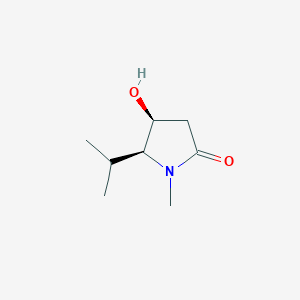
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)
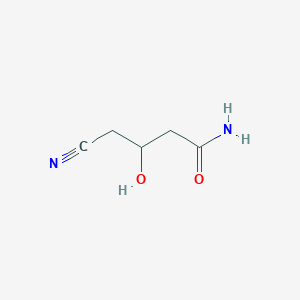
![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)
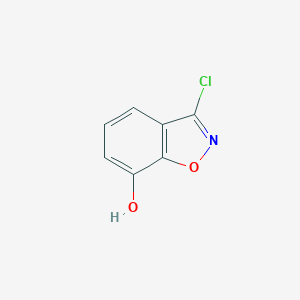
![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
